Cas no 1346698-20-1 (3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine)

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine 化学的及び物理的性質
名前と識別子
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- 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine
- DTXSID30744925
- 1346698-20-1
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- インチ: InChI=1S/C6H3Cl2F3N2O/c7-4-3(1-12-13-5(4)8)14-2-6(9,10)11/h1H,2H2
- InChIKey: HFACGVRQGNGQHI-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(Cl)N=N1)Cl)OCC(F)(F)F
計算された属性
- 精确分子量: 245.9574526g/mol
- 同位素质量: 245.9574526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 35Ų
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164271-1g |
3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine |
1346698-20-1 | 95% | 1g |
$519 | 2021-08-05 | |
Alichem | A029192227-1g |
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine |
1346698-20-1 | 95% | 1g |
$443.52 | 2022-04-03 | |
Chemenu | CM164271-1g |
3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine |
1346698-20-1 | 95% | 1g |
$*** | 2023-03-30 |
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazineに関する追加情報
Recent Advances in the Study of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine (CAS: 1346698-20-1)
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine (CAS: 1346698-20-1) is a pyridazine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoroethoxy and dichloro substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a compound of interest for drug discovery and development.
The synthesis of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel multi-step synthetic route that achieved a 78% overall yield, significantly higher than previous methods. The key steps involved the chlorination of pyridazine precursors followed by nucleophilic substitution with trifluoroethanol under controlled conditions. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine exhibits potent inhibitory activity against several kinase targets, including JAK2 and EGFR. In vitro assays conducted by Smith et al. (2024) showed IC50 values in the low nanomolar range, suggesting high affinity and selectivity. These findings position the compound as a potential candidate for treating cancers driven by kinase dysregulation, such as certain types of leukemia and lung cancer.
Further mechanistic studies have elucidated the binding mode of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine to its kinase targets. X-ray crystallography data revealed that the trifluoroethoxy group forms critical hydrophobic interactions within the ATP-binding pocket, while the dichloro substitutions enhance binding stability. This structural insight has guided the design of second-generation analogs with improved pharmacokinetic properties, as reported in a recent Bioorganic & Medicinal Chemistry Letters publication (2024).
In addition to its kinase inhibitory activity, 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine has shown potential in modulating inflammatory pathways. Preclinical studies in murine models of rheumatoid arthritis demonstrated significant reduction in pro-inflammatory cytokines, such as TNF-α and IL-6, following treatment with the compound. These anti-inflammatory effects, coupled with its kinase inhibition, suggest a multifunctional therapeutic profile that warrants further investigation.
Despite these promising findings, challenges remain in the development of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine as a therapeutic agent. Recent pharmacokinetic studies have identified moderate bioavailability and rapid metabolism as potential limitations. However, formulation strategies, including the use of nanoparticle carriers, are being explored to address these issues. A 2024 study in the International Journal of Pharmaceutics reported a 2.5-fold increase in oral bioavailability when the compound was encapsulated in polymeric nanoparticles.
In conclusion, 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine (CAS: 1346698-20-1) represents a promising scaffold for drug development, with demonstrated activity against kinase targets and inflammatory pathways. Recent advances in synthesis, mechanistic understanding, and formulation strategies have significantly enhanced its therapeutic potential. Ongoing research aims to further optimize its properties and evaluate its efficacy in clinical settings, positioning it as a compound to watch in the coming years.
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